molecular formula C17H9F2N3O2 B2727567 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1358480-24-6

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2727567
CAS No.: 1358480-24-6
M. Wt: 325.275
InChI Key: CVATWVNGPXACRE-UHFFFAOYSA-N
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Description

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinolone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with an appropriate carboxylic acid or its derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.

    Quinoline Core Construction: The quinoline core can be constructed via a Friedländer synthesis, which involves the condensation of an aniline derivative with a ketone. In this case, a fluorinated aniline derivative can be used.

    Coupling of the Oxadiazole and Quinoline Units: The final step involves coupling the oxadiazole ring with the quinoline core. This can be achieved through a nucleophilic aromatic substitution reaction, where the oxadiazole derivative reacts with a halogenated quinoline under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be studied for its potential as a bioactive molecule. Its fluorinated structure may enhance its interaction with biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial or anticancer agent. The presence of the oxadiazole ring is known to impart biological activity, and the fluorine atoms can improve the compound’s pharmacokinetic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-fluoroquinolin-4(1H)-one: Lacks the oxadiazole ring, making it less versatile in terms of chemical reactivity.

    3-(2-fluorophenyl)-1,2,4-oxadiazole: Lacks the quinoline core, which may reduce its potential biological activity.

    Fluoroquinolones: A class of antibiotics that share the quinoline core but differ in the substituents attached to the ring.

Uniqueness

6-fluoro-3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is unique due to the combination of the quinoline core and the oxadiazole ring, along with the presence of fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-fluoro-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3O2/c18-9-5-6-14-11(7-9)15(23)12(8-20-14)17-21-16(22-24-17)10-3-1-2-4-13(10)19/h1-8H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVATWVNGPXACRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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